molecular formula C14H27N3O3 B6319494 tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate CAS No. 1303890-08-5

tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate

Cat. No. B6319494
CAS RN: 1303890-08-5
M. Wt: 285.38 g/mol
InChI Key: LVZKPMUNZXCKKX-UHFFFAOYSA-N
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Description

“tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate” is a chemical compound with the CAS Number: 1305711-11-8 . It has a molecular weight of 299.41 . The compound is stored at room temperature and is in the form of oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H29N3O3/c1-15(2,3)21-14(20)17(4)9-5-6-13(19)18-10-7-12(16)8-11-18/h12H,5-11,16H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.41 . It is stored at room temperature and is in the form of oil .

Scientific Research Applications

Tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate has been studied for its potential use in various scientific research applications. It has been used as a model compound for the study of carbamate hydrolysis and as a reagent for the synthesis of various compounds. It has also been used in the synthesis of peptides, amides, and other organic compounds. This compound has also been studied for its potential use as a drug delivery system and as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate is not fully understood. However, it is believed that the carbamate moiety of this compound is hydrolyzed by esterases in the body, releasing the active compound 4-aminopiperidine-1-yl-4-oxobutyl alcohol. This compound is then metabolized by the liver, releasing the active compound 4-aminopiperidine, which is then further metabolized to other metabolites.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a mild sedative effect in laboratory animals and to have a mild analgesic effect in humans. It has also been shown to possess anti-inflammatory and anti-allergic properties in laboratory animals.

Advantages and Limitations for Lab Experiments

The advantages of using tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate for laboratory experiments include its high yield, its low toxicity, and its low cost. The limitations of using this compound for laboratory experiments include its low solubility in water, its sensitivity to light and air, and its potential to form toxic byproducts.

Future Directions

The potential future directions for tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate include its use as a drug delivery system, its use as a therapeutic agent, its use in the synthesis of peptides and amides, its use as a model compound for the study of carbamate hydrolysis, its use in the synthesis of other organic compounds, and its potential use in the development of new drugs. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

Tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate is synthesized from the reaction of tert-butyl isocyanate with 4-aminopiperidine-1-yl-4-oxobutyl alcohol. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at room temperature. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid or trifluoroacetic acid, and the product is isolated by extraction with aqueous sodium bicarbonate. The yield of the reaction is generally high, and the product is a white solid.

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name

tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-8-4-5-12(18)17-9-6-11(15)7-10-17/h11H,4-10,15H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZKPMUNZXCKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)N1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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